

## The Discovery and Scientific History of PD 135158: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | PD 135158 |           |  |  |
| Cat. No.:            | B15616566 | Get Quote |  |  |

Introduction: **PD 135158**, also known as CAM 1028, is a potent and selective non-peptide antagonist of the cholecystokinin B (CCK-B) receptor, which has played a significant role in neuroscience research, particularly in the study of anxiety and related disorders. This technical guide provides an in-depth overview of the discovery, history, and pharmacological profile of **PD 135158**, tailored for researchers, scientists, and drug development professionals.

### **Discovery and History**

**PD 135158** was developed by the Parke-Davis Neuroscience Research Centre in Cambridge, UK. The seminal research, published in 1990 by Hughes and colleagues, described the development of a novel class of potent and selective CCK-B receptor antagonists with demonstrated anxiolytic activity. This work identified **PD 135158** as a lead compound with high affinity and selectivity for the CCK-B receptor subtype over the CCK-A receptor.

## **Pharmacological Profile**

**PD 135158** is a competitive antagonist at the CCK-B receptor. However, subsequent research revealed a surprising dual activity, as it also acts as a full agonist at the rat pancreatic CCK-A receptor, albeit with lower potency compared to the endogenous ligand cholecystokinin octapeptide (CCK-8).[1]

### **Quantitative Pharmacological Data**



The following table summarizes the key quantitative data for **PD 135158**'s interaction with CCK receptors.

| Parameter              | Receptor<br>Subtype | Species                | Value             | Reference |
|------------------------|---------------------|------------------------|-------------------|-----------|
| IC50                   | ССК-В               | Mouse (cortex)         | 2.8 nM            |           |
| EC50                   | CCK-A               | Rat (pancreatic acini) | 0.6 μΜ            | [1]       |
| Emax                   | CCK-A               | Rat (pancreatic acini) | Identical to CCK- | [1]       |
| Maximal<br>Stimulation | CCK-A               | Rat (pancreatic acini) | 50 μΜ             | [1]       |

# **Key Experiments and Methodologies Radioligand Binding Assays**

Objective: To determine the binding affinity (IC50) of PD 135158 for the CCK-B receptor.

#### Protocol:

- Membrane Preparation: Cerebral cortex from mice is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer.
- Binding Reaction: Membranes are incubated with a radiolabeled CCK-B selective ligand (e.g., [³H]PD 134308) and varying concentrations of PD 135158 in a final volume of buffer containing a protease inhibitor cocktail.
- Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
- Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are washed with ice-cold buffer to remove unbound radioligand.



- Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured by liquid scintillation counting.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled CCK-B ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value, the concentration of PD 135158 that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

### **Pancreatic Acini Amylase Secretion Assay**

Objective: To assess the functional activity of PD 135158 at the CCK-A receptor.

#### Protocol:

- Preparation of Pancreatic Acini: The pancreas from a rat is digested with collagenase to isolate pancreatic acini. The acini are then suspended in a buffer (e.g., HEPES-Ringer bicarbonate buffer) supplemented with essential amino acids and bovine serum albumin.
- Stimulation: Aliquots of the acini suspension are incubated with various concentrations of PD
   135158 or CCK-8 (as a positive control) at 37°C for a specified time (e.g., 30 minutes).
- Measurement of Amylase Release: The incubation is stopped by centrifugation. The amylase
  activity in the supernatant is measured using a commercially available kit, typically based on
  the hydrolysis of a chromogenic substrate.
- Data Analysis: Amylase release is expressed as a percentage of the total amylase content in
  the acini. The potency (EC50) and efficacy (Emax) of PD 135158 are determined by fitting
  the dose-response data to a sigmoidal curve. The half-maximal stimulation occurred at 0.6
  microM, and maximal secretion was induced at 50 microM.[1] Supramaximal concentrations
  led to a decrease in lipase release.[1]

## **Anxiolytic Activity Assessment (Elevated Plus Maze)**

Objective: To evaluate the anxiolytic-like effects of **PD 135158** in rodents.

Protocol:



- Apparatus: The elevated plus maze consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.
- Procedure: Rodents are administered **PD 135158** or a vehicle control via a specific route (e.g., intraperitoneal injection) a set time before the test. Each animal is placed at the center of the maze facing an open arm and allowed to explore for a fixed period (e.g., 5 minutes).
- Data Collection: The animal's behavior is recorded by a video camera. The primary
  measures of anxiety are the time spent in the open arms and the number of entries into the
  open arms.
- Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

# Signaling Pathways CCK-B Receptor Antagonism

As a CCK-B receptor antagonist, **PD 135158** blocks the downstream signaling cascades initiated by the binding of endogenous ligands like CCK and gastrin. The CCK-B receptor is a Gq-protein coupled receptor (GPCR). Its activation typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca<sup>2+</sup>), and DAG activates protein kinase C (PKC). By blocking the receptor, **PD 135158** prevents these downstream events.











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. protocols.io [protocols.io]
- To cite this document: BenchChem. [The Discovery and Scientific History of PD 135158: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15616566#discovery-and-history-of-pd-135158]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com